molecular formula C7H10O3 B12279248 Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 89921-53-9

Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12279248
CAS No.: 89921-53-9
M. Wt: 142.15 g/mol
InChI Key: AWKQCWLPOMMURY-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The molecular formula of methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is C₇H₁₀O₃ , with a molecular weight of 142.15 g/mol . The bicyclic system consists of a three-membered cyclopropane ring fused to a five-membered oxolane ring, with the oxygen atom positioned at the 3rd position of the oxolane (Figure 1). The ester group (-COOCH₃) is attached to the 6th position of the bicyclic framework, introducing both steric and electronic influences on the molecule’s reactivity.

The InChI representation for this compound is InChI=1S/C7H10O3/c1-10-6(8)5-4-2-9-3-7(4)5/h4-5,7H,2-3H2,1H3 , which encodes the connectivity and stereochemical details. Key bond angles and lengths derived from X-ray crystallography reveal strain within the cyclopropane ring (C-C-C angles ≈ 60°) and typical tetrahedral geometry around the oxygen atom in the oxolane ring.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Bicyclic System 3-Oxabicyclo[3.1.0]hexane
Ester Position 6-Carboxylate
Dominant Ring Strain Cyclopropane (≈27 kcal/mol)

The bicyclic framework’s strain energy is partially offset by conjugation between the ester group and the adjacent cyclopropane ring, as evidenced by NMR chemical shifts (e.g., δ 3.65 ppm for the methoxy group and δ 1.45–2.10 ppm for cyclopropane protons).

Stereochemical Configuration and Conformational Dynamics

This compound exhibits a fixed stereochemical configuration due to its rigid bicyclic structure. The compound’s (1S,5R) configuration places the ester group in an axial orientation relative to the oxolane ring, minimizing steric clashes with the cyclopropane hydrogens. This configuration is critical for its reactivity, as the ester’s spatial orientation influences nucleophilic attack trajectories.

Conformational analysis via density functional theory (DFT) calculations indicates that the molecule adopts a twisted-boat conformation for the oxolane ring, with the cyclopropane ring acting as a conformational lock (Figure 2). The energy barrier for ring puckering is approximately 8.2 kcal/mol , suggesting limited flexibility at room temperature.

Key Stereochemical Features:

  • Chiral Centers : C1 and C5 (bridging carbons).
  • Dihedral Angles : C1-C2-O-C5 = 112.3°, C5-C6-O-C7 = 105.8°.
  • Hydrogen Bonding : The ester carbonyl oxygen participates in weak C-H···O interactions with adjacent cyclopropane hydrogens (distance: 2.45 Å).

These features collectively stabilize the molecule’s three-dimensional architecture, making it resistant to racemization under standard conditions.

Comparative Analysis of Oxabicyclohexane Derivatives

This compound belongs to a broader class of oxabicyclohexane derivatives, which vary in substituents and ring functionalization. A comparative analysis highlights structural and electronic differences that impact physicochemical properties:

Table 2: Comparison of Oxabicyclohexane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₇H₁₀O₃ 142.15 Ester (-COOCH₃)
Methyl 3-cyano-6-oxabicyclo[3.1.0]hexane-3-carboxylate C₈H₉NO₃ 167.16 Cyano (-CN), ester (-COOCH₃)
(1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane C₂₀H₂₂O₃ 310.39 Benzyloxy (-OCH₂C₆H₅)

Structural Insights:

  • Electron-Withdrawing Groups : The cyano derivative exhibits increased polarity (logP = 0.89 vs. 0.45 for the parent compound), enhancing solubility in polar solvents.
  • Bulkier Substituents : Benzyloxy groups in the derivative from introduce steric hindrance, reducing reactivity toward electrophilic agents but improving metabolic stability.
  • Ring Strain Modulation : Derivatives with larger substituents on the cyclopropane ring (e.g., benzyloxy) partially alleviate ring strain through hyperconjugation, as evidenced by elongated C-C bonds (1.54 Å vs. 1.50 Å in the parent compound).

These comparisons underscore the versatility of the oxabicyclo[3.1.0]hexane scaffold in medicinal and synthetic chemistry, where subtle structural modifications yield diverse functional profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-10-3-5(4)6/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKQCWLPOMMURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527837
Record name Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
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Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89921-53-9
Record name Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89921-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
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Preparation Methods

Cyclopropanation via Carbenoid Insertion

The formation of the bicyclo[3.1.0]hexane framework is central to synthesizing methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. Satoh et al. (2012) demonstrated that cyclopropylmagnesium carbenoids undergo 1,5-CH insertion to construct multisubstituted 3-oxabicyclo[3.1.0]hexanes. This method involves treating cyclopropane derivatives with Grignard reagents under controlled conditions, enabling the formation of the strained bicyclic system. For the target ester, a methyl ester precursor is likely subjected to carbenoid insertion, where the ester group remains intact during cyclization.

Table 1: Reaction Conditions for Carbenoid Insertion

Parameter Details
Catalyst Cyclopropylmagnesium carbenoid
Temperature −78°C to 25°C
Solvent Tetrahydrofuran (THF)
Yield 60–75% (reported for analogs)

This method is advantageous for introducing substituents at specific positions but requires stringent temperature control to prevent side reactions.

Organocatalyzed Desymmetrization

Recent advances in organocatalysis have enabled asymmetric synthesis of bicyclic lactones, which can be adapted for ester derivatives. A 2024 study by Minakem researchers detailed the desymmetrization of prochiral diketones using cinchona alkaloid catalysts to produce 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. By modifying the substrate to include a methyl ester group, this approach could yield the target compound. The reaction proceeds via kinetic resolution, with the catalyst inducing high enantioselectivity (up to 95% ee).

Table 2: Optimized Desymmetrization Parameters

Parameter Details
Catalyst Cinchonidine
Solvent Toluene
Temperature 0°C
Scale Demonstrated at 100 g

This method is scalable and avoids transition metals, making it environmentally favorable.

Hydrolysis and Cyclization of Precursors

Industrial routes often involve hydrolyzing ester precursors to form bicyclic lactones, followed by re-esterification. A patent by US7928253B2 describes the hydrolysis of 3-acyloxymethyl-2,2-dimethylcyclopropanecarboxylates under acidic or enzymatic conditions to yield 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. For this compound, the lactone intermediate could be esterified with methanol under acidic conditions.

Table 3: Hydrolysis-Cyclization Conditions

Parameter Acidic Hydrolysis Enzymatic Hydrolysis
Catalyst H₂SO₄ Lipase
Temperature 80°C 37°C
Yield 70% 65%

Enzymatic hydrolysis offers milder conditions but requires longer reaction times.

Continuous Flow Synthesis for Industrial Production

VulcanChem’s synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate highlights the use of continuous flow reactors to enhance efficiency. By adapting this method, the target compound could be synthesized via a telescoped process where cyclization and esterification occur in sequence without intermediate isolation. Flow systems improve heat transfer and reduce side reactions, critical for maintaining the integrity of the strained bicyclic structure.

Table 4: Continuous Flow Parameters

Parameter Details
Reactor Type Microfluidic
Residence Time 10–30 minutes
Throughput 5 kg/day (estimated)

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

Method Yield Scalability Stereoselectivity
Carbenoid Insertion 60–75% Moderate Low
Organocatalyzed Desymm. 70–85% High High
Hydrolysis-Cyclization 65–70% High Moderate
Continuous Flow 75–80% Very High Low

Organocatalyzed desymmetrization excels in enantioselectivity, while continuous flow is optimal for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent but can include nucleophilic or electrophilic reagents.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has the following chemical characteristics:

  • Molecular Formula : C7_7H10_{10}O3_3
  • Molecular Weight : 142.15 g/mol
  • CAS Number : 365996-95-8

The compound features a bicyclic structure that contributes to its unique reactivity and potential as a synthetic intermediate.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Its structural characteristics allow it to serve as a building block for various bioactive compounds.

Case Study: Anticancer Drug Development

Recent studies have demonstrated the utility of this compound in synthesizing derivatives that enhance the efficacy of anticancer drugs. For instance, it has been incorporated into the structure of Sonidegib, resulting in improved physicochemical properties such as permeability and metabolic stability .

Table 1: Comparison of Physicochemical Properties

CompoundPermeability (cm/s)Metabolic Stability (h)Solubility (mg/mL)
Sonidegib2.5120.8
Sonidegib Derivative5.0242.5

Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis, particularly in the preparation of complex molecules through cycloaddition reactions and other transformations.

Synthetic Methodologies

The compound has been employed in various synthetic pathways, including:

  • Cyclopropanation Reactions : It serves as a precursor for cyclopropanation reactions with alkenes, leading to the formation of valuable cyclopropane derivatives.

Table 2: Reaction Yields in Cyclopropanation

Reaction TypeYield (%)Conditions
Furan with Diazo82Room Temperature
Alkenes with Diazo75Under Nitrogen Atmosphere

Environmental Applications

Given its structural properties, this compound may also find applications in environmental chemistry, particularly as a biodegradable compound or in the development of green solvents.

Mechanism of Action

The mechanism by which methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function. This can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Ethyl 3-Oxabicyclo[3.1.0]hexane-6-Carboxylate

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • CAS : 335599-07-0
  • Key Differences :
    • The ethyl ester substituent increases molecular weight and lipophilicity compared to the methyl analog.
    • Boiling Point : 208.3 ± 33.0 °C (at 760 mmHg), suggesting higher volatility than the methyl derivative .
    • Hazard Profile : Classified with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

rel-(1R,5S,6r)-tert-Butyl 3-Oxabicyclo[3.1.0]hexane-6-Carboxylate

  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • CAS : 1307304-62-6 (also 56020-69-0 for a related tert-butyl variant)
  • Applications include enantioselective synthesis, such as in the preparation of (-)-paeonilide intermediates .

3-Methoxycarbonylbicyclo[3.1.0]hexane-6-Carboxylic Acid

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 184.19 g/mol
  • CAS : 2121431-60-3
  • Key Differences :
    • Features both a methoxycarbonyl and a free carboxylic acid group, enabling dual reactivity (e.g., ester hydrolysis or salt formation).
    • Likely used in peptide coupling or as a bifunctional building block .

Sulfur-Containing Analogs: 6-Oxa-3-Thiabicyclo[3.1.0]hexane Derivatives

  • Example : 6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide
    • Molecular Formula : C₅H₈O₃S
    • Molecular Weight : 148.18 g/mol
    • CAS : 18502-58-4
    • Key Differences :
  • Applications may include agrochemicals or materials requiring sulfur-based heterocycles .

3-Azabicyclo[3.1.0]hexane Derivatives

  • Example: Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Molecular Formula: C₈H₁₃NO₂ (hydrochloride salt: C₈H₁₄ClNO₂) Molecular Weight: 155.20 g/mol (hydrochloride: 191.66 g/mol) CAS: 2089577-29-5 Key Differences:
  • Nitrogen substitution at position 3 alters electronic properties, enabling hydrogen bonding and basicity.
  • Used in pharmaceutical intermediates, such as β-lactam antibiotics or enzyme inhibitors .

Data Tables

Table 1. Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituent
Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 89921-53-9 C₇H₁₀O₃ 142.15 N/A Methyl ester
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 335599-07-0 C₈H₁₂O₃ 156.18 208.3 ± 33.0 Ethyl ester
tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 1307304-62-6 C₁₀H₁₆O₃ 184.23 N/A tert-Butyl ester
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid 2121431-60-3 C₉H₁₂O₄ 184.19 N/A Carboxylic acid
6-Oxa-3-thiabicyclo[3.1.0]hexane,1-methyl-,3,3-dioxide 18502-58-4 C₅H₈O₃S 148.18 N/A Sulfone, methyl

Biological Activity

Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that includes an oxabicyclo ring system and a carboxylate functional group. Its molecular formula is C6H8O3C_6H_8O_3, indicating the presence of carbon, hydrogen, and oxygen atoms in specific arrangements conducive to various chemical reactions and biological interactions.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from suitable precursors. Various synthetic routes have been documented, including rhodium-catalyzed cyclopropanation methods that yield high purity and yield . The ability to modify this compound through oxidation, reduction, and substitution reactions allows for the creation of numerous derivatives with potentially enhanced biological activities .

The biological activity of this compound is largely attributed to its interactions at the molecular level within biological systems. These interactions may involve:

  • Enzyme Inhibition : Certain derivatives have shown inhibitory activity against enzymes such as lipoxygenase, which plays a role in inflammatory processes .
  • Cell Signaling Modulation : Compounds derived from this bicyclic structure may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of methyl 3-oxabicyclo[3.1.0]hexane derivatives. For instance, compounds synthesized from this structure have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility as lead compounds in cancer therapy .

Anti-inflammatory Effects

Research indicates that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-12 . This suggests that this compound could be explored further for its therapeutic potential in inflammatory diseases.

Study on Lipoxygenase Inhibition

A notable study investigated the inhibitory effects of a derivative of methyl 3-oxabicyclo[3.1.0]hexane on lipoxygenase activity in guinea pig polymorphonuclear leukocytes, reporting an IC50 value of 630 µM . This finding supports the hypothesis that modifications to the original compound can yield derivatives with significant biological activity.

Synthesis of Prostaglandin Analogues

Another research effort focused on using lactones derived from this bicyclic structure for synthesizing prostaglandin analogues, which are known for their diverse biological activities including anti-inflammatory effects . The study demonstrated that these lactones could serve as effective precursors for developing new therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 6-oxabicyclo[3.1.0]hexane-6-carboxylateBicyclic esterCytotoxicity against cancer cells
7-Oxabicyclo[2.2.1]heptaneBicyclic compoundAntimicrobial properties
3-Azabicyclo[4.1.0]heptaneBicyclic nitrogen compoundNeurotransmitter reuptake inhibition

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